molecular formula C11H11BrN2O B11788964 N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine CAS No. 1398504-17-0

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine

Cat. No.: B11788964
CAS No.: 1398504-17-0
M. Wt: 267.12 g/mol
InChI Key: OOYHQPUGFZBBDL-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-1-(oxazol-2-yl)methanamine is a heterocyclic amine featuring a 4-bromobenzyl group linked to a methanamine backbone substituted with an oxazol-2-yl moiety. Potential applications may include catalysis, materials science, or pharmaceutical intermediates, though explicit biological data for this compound remain unreported.

Properties

CAS No.

1398504-17-0

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(1,3-oxazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2

InChI Key

OOYHQPUGFZBBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=NC=CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine typically involves the reaction of 4-bromobenzyl chloride with oxazol-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce benzyl derivatives, and substitution can result in various substituted benzyl compounds.

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
Research indicates that N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine exhibits promising antimicrobial properties against Gram-positive bacteria. Compounds with similar structures have shown potential as antimicrobial agents, suggesting that this compound may also serve as a lead structure for developing novel antibiotics. The presence of the oxazole ring is believed to enhance its bioactivity by facilitating interactions with biological targets such as enzymes or receptors.

Structure-Activity Relationship Studies:
Studies have highlighted the significance of substituents on the benzyl group in influencing the compound's biological activity. For instance, variations in halogen substitution can affect binding properties and overall reactivity, which are crucial for optimizing drug design. Comparative analysis with related compounds reveals how structural modifications can lead to different therapeutic outcomes.

Synthesis and Characterization

The synthesis of this compound typically involves several steps that require specific reagents and conditions to optimize yield and purity. Common synthetic routes include:

  • Starting Materials: The synthesis often begins with readily available benzyl bromides and oxazole derivatives.
  • Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Therapeutic Applications

Antimicrobial Agents:
Given its structural features, this compound is being investigated for its potential as an antimicrobial agent. Its efficacy against various bacterial strains could be further explored through in vitro studies to assess its minimum inhibitory concentration (MIC) and mechanism of action .

Anticancer Activity:
Compounds with similar oxazole structures have been evaluated for anticancer properties. Preliminary studies suggest that this compound could exhibit antiproliferative effects against cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

  • Antimicrobial Studies: Research has demonstrated the effectiveness of oxazole derivatives against resistant bacterial strains, indicating that modifications like those found in this compound could enhance therapeutic efficacy .
  • Molecular Docking Studies: Computational studies have been employed to predict the binding affinities of this compound to various biological targets, which is essential for understanding its mechanism of action and guiding future drug design efforts .

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The oxazolylmethanamine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Key Functional Groups Molecular Weight Key Properties/Inferred Applications References
This compound 4-Bromobenzyl, oxazol-2-yl ~283.14 Moderate lipophilicity; potential bioactivity
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine Trimethylsilyl, 4-bromobenzyl 330.41 Enhanced stability; silicon-mediated reactivity
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine 4-Bromobenzyl, imidazole 266.14 Higher basicity (imidazole N-H); drug scaffolds
N-(4-Bromobenzyl)(4-methoxyphenyl)methanamine 4-Bromobenzyl, 4-methoxyphenyl 306.20 Electron-rich methoxy group; solubility modulation
Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) Ferrocene, morpholinooxazolyl, CF3 Redox-active (ferrocene); catalytic/medicinal uses

Key Observations:

Substituent Effects: The oxazol-2-yl group in the target compound distinguishes it from imidazole-containing analogues (e.g., ), which exhibit higher basicity due to the imidazole’s NH group. Oxazole’s electron-deficient nature may favor π-π stacking in drug design. However, the addition of a trifluoromethyl group (as in ) introduces strong electron-withdrawing effects, improving metabolic stability.

Molecular Weight and Stability :

  • Silylated derivatives (e.g., ) exhibit higher molecular weights (~330 Da) due to bulky trimethylsilyl groups, which may improve thermal stability but reduce solubility.
  • The ferrocene -containing compound () is significantly larger and redox-active, suggesting applications in catalysis or anticancer therapies.

The methoxyphenyl analogue () may serve as a precursor for fluorescent probes due to its electron-donating methoxy group.

Biological Activity

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 256.11 g/mol. The compound features a bromobenzyl group and an oxazole ring, which are critical for its biological activity. The presence of the bromine atom enhances reactivity, potentially increasing interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Compounds with similar structures have shown effectiveness against Gram-positive bacteria, suggesting that this compound may serve as a lead in developing novel antimicrobial agents.

Table 1: Comparative Antimicrobial Activity

Compound NameActivity Against Gram-Positive BacteriaMIC (µg/mL)
This compoundYesTBD
N-(2-Bromobenzyl)-1-(oxazol-2-YL)methanamineYesTBD
N-(phenethyl)-1-(oxazol-2-YL)methanamineNo-

Note: MIC values for this compound are yet to be determined (TBD) in current studies.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within microbial cells. The oxazole ring may facilitate binding to these biological targets, influencing their activity and leading to antimicrobial effects.

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various oxazole derivatives, including this compound, was evaluated. The results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria. This suggests that the bromine atom plays a crucial role in increasing the compound's binding affinity to bacterial targets .

Toxicity Assessment

Toxicity studies have been conducted using mammalian cell lines to assess the safety profile of this compound. Preliminary findings indicate that concentrations below 50 µg/mL do not exhibit significant cytotoxic effects, making it a candidate for further development in therapeutic applications .

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • In Vivo Studies : Testing the compound in animal models to assess efficacy and safety.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.
  • Combination Therapies : Evaluating the effectiveness of this compound in combination with other antimicrobial agents.

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